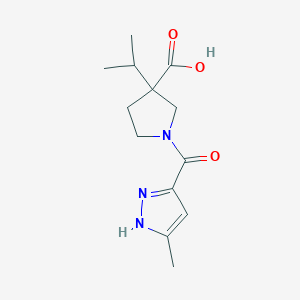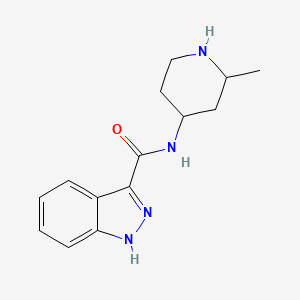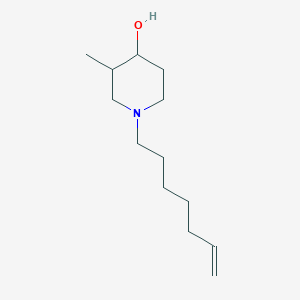![molecular formula C11H5Cl2N5 B6634308 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)
1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile, also known as SB203580, is a pyridinyl imidazole compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in inflammation and stress responses. Since then, SB203580 has been widely used as a tool compound in both basic research and drug discovery efforts.
作用机制
1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile works by specifically inhibiting the activity of p38 MAPK, a signaling molecule that is involved in the cellular response to stress and inflammation. By blocking the activity of p38 MAPK, 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile can modulate various downstream signaling pathways and cellular processes, leading to a range of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile depend on the specific cellular context and the signaling pathways that are affected. In general, 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to induce apoptosis in cancer cells. It has also been implicated in the regulation of cell cycle progression and differentiation.
实验室实验的优点和局限性
One of the main advantages of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is its high selectivity for p38 MAPK, which allows for specific modulation of this signaling pathway without affecting other cellular processes. Additionally, 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is a well-characterized compound that has been extensively studied in a variety of experimental systems, making it a reliable tool compound for basic research. However, one limitation of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is its relatively low potency compared to other p38 MAPK inhibitors, which may require higher concentrations or longer incubation times in some experimental settings.
未来方向
There are several potential future directions for research on 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile and related compounds. One area of interest is the development of more potent and selective p38 MAPK inhibitors for use in drug discovery efforts. Additionally, there is ongoing research on the role of p38 MAPK in various diseases, such as cancer and inflammatory disorders, which may lead to new therapeutic applications for 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile. Finally, there is growing interest in the use of p38 MAPK inhibitors as adjuvants to enhance the efficacy of existing cancer therapies, which could have important clinical implications.
合成方法
The synthesis of 1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile involves several steps, starting with the reaction of 2,6-dichloropyridine-3-carbaldehyde with methyl isocyanoacetate to form the corresponding pyridine-3-carboxylic acid derivative. This intermediate is then converted to the imidazole-4,5-dicarbonitrile by treatment with potassium cyanide and ammonium carbonate. The final step involves the introduction of a methyl group at the 2-position of the pyridine ring using formaldehyde and sodium borohydride.
科学研究应用
1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been used extensively in scientific research to study the role of p38 MAPK in various cellular processes, including inflammation, apoptosis, and cell cycle regulation. It has also been investigated for its potential therapeutic applications in a variety of diseases, such as cancer, rheumatoid arthritis, and Alzheimer's disease.
属性
IUPAC Name |
1-[(2,6-dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N5/c12-10-2-1-7(11(13)17-10)5-18-6-16-8(3-14)9(18)4-15/h1-2,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDRXWUWHQXRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN2C=NC(=C2C#N)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethenylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6634225.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)




![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)


